3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-pentylphenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-pentylphenyl)methylene]- is a heterocyclic compound that belongs to the class of pyrazolidinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-pyrazolidinedione derivatives typically involves the condensation of 3,5-pyrazolidinedione with various carbonyl compounds. One common method is the Knoevenagel reaction, where 3,5-pyrazolidinedione reacts with aliphatic or aromatic carbonyl derivatives in the presence of a base such as sodium methoxide . Another method involves the cyclization of arylidene or alkylidene malonic acid hydrazide with glacial acetic acid .
Industrial Production Methods
Industrial production of 3,5-pyrazolidinedione derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired products .
Chemical Reactions Analysis
Types of Reactions
3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-pentylphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxiranes through epoxidation reactions.
Reduction: Reduction of 4-benzylidene derivatives yields the corresponding benzyl derivatives.
Substitution: The compound can undergo substitution reactions with aryldiazonium salts to form 4-arylazo derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Aryldiazonium salts are used in the presence of acidic conditions to facilitate the substitution reactions.
Major Products Formed
Oxidation: Oxiranes
Reduction: Benzyl derivatives
Substitution: 4-Arylazo derivatives
Scientific Research Applications
Chemistry: These compounds are used as intermediates in the synthesis of dyes and pigments.
Biology: They have shown potential as enzyme inhibitors and have been studied for their anticancer properties.
Medicine: Some derivatives, such as phenylbutazone, are used as anti-inflammatory agents.
Industry: They are used in the production of color formers for color photography and as analytical reagents.
Mechanism of Action
The mechanism of action of 3,5-pyrazolidinedione derivatives involves their interaction with specific molecular targets and pathways. For example, phenylbutazone exerts its anti-inflammatory effects by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: A well-known anti-inflammatory agent.
Feprazone: An analgesic and anti-inflammatory drug.
Oxiranes: Formed through the oxidation of 3,5-pyrazolidinedione derivatives.
Uniqueness
3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-pentylphenyl)methylene]- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
820238-72-0 |
---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
4-[(2,3-dimethyl-4-pentylphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C17H22N2O2/c1-4-5-6-7-13-8-9-14(12(3)11(13)2)10-15-16(20)18-19-17(15)21/h8-10H,4-7H2,1-3H3,(H,18,20)(H,19,21) |
InChI Key |
QLOLJAYRWWYZBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=C(C=C1)C=C2C(=O)NNC2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.